3-Pboea

Description

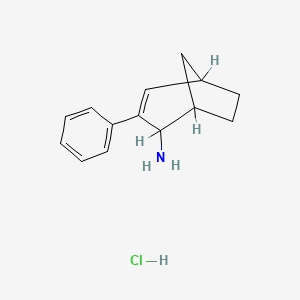

Structure

3D Structure of Parent

Properties

CAS No. |

75590-28-2 |

|---|---|

Molecular Formula |

C14H18ClN |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |

InChI Key |

SPCCGGLGEPAAIC-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |

Canonical SMILES |

C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |

Synonyms |

3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenoxybenzaldehyde Ethyl Oxamate and Precursor Compounds

Retrosynthetic Strategies and Key Synthetic Intermediates (e.g., 3-Phenoxybenzaldehyde)

The retrosynthetic analysis of 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (B1226882) (3-Pboea) would typically involve disconnecting the amide bond that forms the oxamate linkage. This disconnection would lead to two primary precursor fragments: a derivative of 3-Phenoxybenzaldehyde and ethyl oxamate.

3-Phenoxybenzaldehyde (PubChem CID: 38284) serves as a crucial intermediate in the synthesis of this compound. Its synthesis can be achieved through several established routes:

Sommelet Reaction Variant: One method involves reacting a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide with hexamethylenetetramine (HMTA) in a mixture of acetic acid and water at controlled temperatures. This process typically yields 3-phenoxybenzaldehyde efficiently with reduced by-product formation google.comprepchem.com.

Catalytic Coupling: 3-Phenoxybenzaldehyde can also be synthesized via the reaction of 3-hydroxybenzaldehyde (B18108) with phenol (B47542) in the presence of a suitable catalyst ontosight.ai.

Grignard Reaction and Oxidation: Another pathway involves the reaction of 3-phenoxybenzoic acid with phenylmagnesium bromide, followed by appropriate transformations to yield the aldehyde biosynth.com.

Bromobenzaldehyde Route: A method originating from 3-bromobenzaldehyde (B42254) involves condensation followed by an etherification reaction, offering a route with reported advantages such as a brief pathway, low process cost, and reduced waste discharge google.com.

The formation of the oxamate ester linkage in this compound would likely involve the transformation of the aldehyde group of 3-Phenoxybenzaldehyde into a carboxylic acid or an activated derivative, which then reacts with the amino group of ethyl oxamate (PubChem CID: 69238). Alternatively, direct oxidative amidation of the aldehyde with ethyl oxamate could be considered.

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound would draw upon methodologies for esterification and, more specifically, oxamate formation, often incorporating novel catalytic approaches to enhance efficiency and selectivity.

Esterification and Oxamate Formation Methodologies

Oxamate esters are typically synthesized through the acylation of amines with diesters of oxalic acid or monoesters of oxalyl chloride rsc.org. However, advancements have led to more diverse and efficient routes:

Direct Amidation of Esters: A metal-free, additive-free, and base-free direct amidation of unactivated esters in water has been developed, providing a sustainable route to amides, including oxamates researchgate.netrsc.org. This method features the use of water as a green solvent and can achieve good to excellent yields.

Oxidative Cross Double Carbonylation: An efficient method for oxamate synthesis involves Pd/C-catalyzed oxidative cross double carbonylation of amines and alcohols. This protocol is notable for being ligand-free, base-free, and copper-free, and the Pd/C catalyst is easily recyclable rsc.orgacs.orgnih.govnih.gov.

Photoredox Catalysis: Aerobic photoredox catalysis has emerged as a mild and efficient approach for oxamate ester synthesis, utilizing bromodifluoroacetate esters and amines under open-air conditions researchgate.netresearchgate.netresearchgate.net.

Ultrasound-Promoted Synthesis: Ultrasound-assisted, catalyst- and oxidant-free chemoselective protocols have been demonstrated for synthesizing diverse oxamates from oxalic acid, amines, and alcohols. This method offers advantages in terms of reduced reaction time and energy consumption compared to conventional methods researchgate.net.

Soluble Polymer Support: The synthesis of methyl N-aryl oxamates has been achieved using poly(ethylene glycol) (PEG) as a soluble polymer support, combining the benefits of homogeneous and solid-phase chemistry for easier purification researchgate.nettandfonline.com.

Preparation of Ethyl Oxamate: Ethyl oxamate itself can be prepared by reacting diethyl oxalate (B1200264) (or dimethyl oxalate) with ammonia (B1221849) in absolute ethanol (B145695) at low temperatures, yielding high-purity products google.com.

Novel Catalytic Approaches in this compound Synthesis

Recent innovations in catalysis offer promising avenues for optimizing this compound synthesis:

Palladium-on-Carbon (Pd/C) Catalysis: The Pd/C-catalyzed oxidative cross double carbonylation stands out for its efficiency and sustainability in oxamate synthesis. This method avoids the need for bases, co-catalysts, dehydrating agents, or ligands, and the catalyst can be recycled multiple times without significant loss of activity rsc.orgacs.orgnih.govnih.gov.

Borate Ester Catalysis: Borate esters have been explored as catalysts for the sustainable synthesis of complex amides, including those with intricate structures relevant to oxamates thieme.de.

Metal-Free Oxidative Amination: A metal-free and oxidant-free amination of aldehydes with hydroxylamines, promoted by tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H2O) in the presence of potassium hydroxide (B78521), offers a mild route to amides from aldehydes acs.org.

Rhodium-Catalyzed Oxidative Amidation: Rhodium catalysts, often in conjunction with oxidants like N-methylmorpholine N-oxide (NMO) and co-catalysts such as K2CO3, facilitate the oxidative amination of aldehydes with secondary amines to yield carboxylic acid amides in good to excellent yields researchgate.net.

Visible-Light Photoredox Catalysis: This approach provides a sustainable and efficient platform for activating organic molecules, enabling controlled radical-involved reactions under mild conditions for amide synthesis mdpi.com.

Synthesis of Stereoisomers and Enantioselective Approaches in Related Systems

While the specific compound 3-Phenoxybenzaldehyde Ethyl Oxamate, based on its common chemical representation, does not inherently possess a chiral center, the broader field of oxamate and α-keto amide chemistry frequently involves the synthesis of stereoisomers and employs enantioselective approaches. These methodologies are crucial for producing chirally pure compounds, which is often a requirement in pharmaceutical and agrochemical industries.

Enantioselective Reduction of α-Keto Amides: Highly enantioselective methods have been developed for the reduction of α-keto amides to their corresponding α-hydroxy amides. For instance, chiral Cu(II) catalysts in the presence of hydrosilanes have achieved excellent enantioselectivities ias.ac.innih.gov. Similarly, iridium-catalyzed asymmetric hydrogenation of α-keto amides has been reported to yield chiral α-hydroxy amides with high enantiomeric excess and conversion acs.org.

Asymmetric Reductive Amination: An unprecedented ruthenium-catalyzed direct asymmetric reductive amination of α-keto amides with ammonium (B1175870) salts has been disclosed, providing access to valuable enantioenriched N-unprotected unnatural α-amino acid derivatives nih.gov.

Racemization-Free Amide Synthesis: Advances in amide and peptide synthesis have focused on racemization-free coupling reagents, offering greener options for the asymmetric synthesis of chiral amides rsc.org.

These advancements in controlling stereochemistry in related α-keto amide systems highlight the sophisticated tools available for synthesizing chirally pure compounds when a stereocenter is present or introduced during the synthesis of a target molecule.

Green Chemistry Principles and Sustainable Synthetic Approaches in Compound Development

The development of synthetic methodologies for chemical compounds like this compound increasingly incorporates green chemistry principles to minimize environmental impact and promote sustainability.

Solvent-Free and Aqueous Media Reactions: Direct amidation of esters using water as a green solvent, under metal-free, additive-free, and base-free conditions, exemplifies a highly sustainable approach to amide bond formation researchgate.netrsc.org. Similarly, the efficient synthesis of monoalkyl oxalates in aqueous media highlights the move towards environmentally benign solvents rsc.org.

Catalyst Design and Recyclability: The use of heterogeneous catalysts like Pd/C in oxidative cross double carbonylation for oxamate synthesis is advantageous as it allows for easy recovery and reuse of the catalyst, reducing waste and cost rsc.orgnih.gov. The development of phosphine (B1218219) ligand-free, base-free, and copper-free catalytic systems further enhances the sustainability of these processes rsc.org.

Atom Economy and Waste Reduction: Methods that employ molecular oxygen as an environmentally benign oxidant, such as aerobic photoredox catalysis for oxamate ester synthesis, contribute to higher atom economy and reduced hazardous waste generation rsc.orgresearchgate.netresearchgate.net.

Energy Efficiency: Ultrasound-promoted synthetic routes for oxamates demonstrate significant energy savings compared to conventional methods, aligning with the principle of energy efficiency in green chemistry researchgate.net.

Transition-Metal-Free Conditions: The development of direct amidation of unactivated esters under transition-metal-free and solvent-free conditions represents a significant step towards more sustainable chemical synthesis rsc.org.

These efforts demonstrate a commitment to developing greener and more sustainable synthetic routes, which are critical for the long-term viability and environmental responsibility of chemical manufacturing.

Recent Advances and Methodological Innovations in Chemical Compound Synthesis

The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable routes to complex molecules. Recent advances and methodological innovations have significantly impacted the development of chemical compounds, including those structurally related to this compound.

Transition Metal-Catalyzed Reactions: Innovations such as cross-coupling reactions and C-H activation have provided highly efficient methods for constructing carbon-carbon and carbon-heteroatom bonds, accelerating the synthesis of complex molecules hilarispublisher.com. Palladium-catalyzed esterification and C-H functionalization are examples of such advancements thieme-connect.comresearchgate.net.

Flow Chemistry and Automation: The emergence of continuous flow chemistry and automation has revolutionized the synthesis process, enabling rapid synthesis, improved yields, and reduced environmental impact, especially in pharmaceutical development hilarispublisher.comnumberanalytics.comacs.org.

Multi-component Reactions (MCRs): MCRs, involving the simultaneous reaction of three or more reactants to form a single product, reduce the number of synthetic steps, thereby increasing efficiency numberanalytics.com.

Biocatalysis: The use of enzymes as catalysts offers highly efficient and selective synthesis under milder conditions, reducing the need for harsh chemicals numberanalytics.com.

Oxidative Esterification and Amidation: Recent research has focused on the direct catalytic conversion of aldehydes to esters and amides via oxidative processes, offering economical alternatives to traditional synthesis methods acs.orgthieme-connect.comorganic-chemistry.orgijeais.org. Visible-light-mediated radical reactions have also gained significant attention for amide synthesis due to their mild conditions and sustainability mdpi.com.

Novel Substrate Utilization: Advances in amide synthesis from non-activated starting materials like aldehydes, alcohols, and nitriles broaden the scope of accessible compounds acs.orgorganic-chemistry.orgacs.orgchemistrysteps.comacs.org.

Academic-Industrial Consortia: Collaborative efforts between academia and industry are increasingly crucial in addressing synthetic bottlenecks and accelerating the discovery and development of new drugs by focusing on specific chemical transformations and technological advancements acs.org.

These innovations collectively contribute to a more robust and adaptable synthetic toolbox, enabling the efficient and sustainable production of diverse chemical compounds for various applications.

Chemical Reactivity and Transformation Studies of 3 Phenoxybenzaldehyde Ethyl Oxamate

Reaction Pathways and Mechanisms for Oxamate (B1226882) Group Transformations

The ethyl oxamate portion of 3-Pboea possesses two reactive sites: an amide and an ester group, offering a versatile platform for various chemical transformations. This dual functionality allows for a range of reactions, making it a valuable component in organic synthesis.

The amide group can undergo deprotonation to form reactive intermediates that are suitable for further functionalization. The ester group, on the other hand, can participate in reactions such as transesterification or hydrolysis, which opens up additional synthetic possibilities. Ethyl oxamate is known to act as a nitrogen nucleophile and readily engages in nucleophilic substitution reactions. nbinno.com This reactivity is notably utilized in the Mitsunobu reaction, which allows for the stereospecific synthesis of N-substituted allylic amines from allylic alcohols with high yields. nbinno.com

The inherent reactivity of the oxamate group suggests several potential transformation pathways for this compound, as detailed in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Hydrolysis | Acid or base catalysis | 3-Phenoxybenzaldehyde (B142659) Oxamic Acid |

| Transesterification | Alcohol, acid or base catalyst | New alkyl oxamates of this compound |

| Amidation | Amine, heating | Diamide derivatives of this compound |

| Reduction | Reducing agents (e.g., LiAlH4) | Amino alcohol derivatives |

These reactions highlight the potential of the oxamate moiety to serve as a handle for modifying the properties of this compound for various research applications.

Reactivity of the Phenoxybenzaldehyde Moiety within this compound

The 3-phenoxybenzaldehyde moiety contains an aromatic aldehyde group and a diaryl ether linkage, both of which contribute to its chemical reactivity. The aldehyde group is a key functional group that can undergo a variety of transformations.

One of the notable reactions of 3-phenoxybenzaldehyde is its participation in asymmetric hydrocyanation. This reaction, catalyzed by cyclic dipeptides like cyclo[(R)-phenylalanyl-(R)-histidyl], can lead to the formation of chiral cyanohydrins. sigmaaldrich.com Additionally, the aldehyde group can be reduced to an alcohol. For instance, 3-phenoxybenzaldehyde can be hydrogenated to 3-phenoxyphenyl methanol using catalysts such as Au/Pt bimetallic core/shell nanoparticles. sigmaaldrich.com

The phenoxybenzaldehyde moiety is also a crucial intermediate in the synthesis of various synthetic pyrethroid insecticides, including deltamethrin and esfenvalerate. chemicalbook.comwikipedia.org Its synthesis can be achieved through various methods, including the reaction of 3-bromobenzaldehyde (B42254) acetal (B89532) with an alkali metal phenolate (B1203915) in the presence of a copper catalyst, followed by hydrolysis. google.com

The reactivity of the aldehyde group in the 3-phenoxybenzaldehyde portion of this compound allows for several synthetic modifications, summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Oxidizing agents (e.g., KMnO4) | 3-Phenoxybenzoic acid derivatives |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine derivatives |

| Wittig Reaction | Phosphonium ylide | Alkene derivatives |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Substituted alkene derivatives |

Degradation Pathways and Stability Studies under Controlled Research Conditions

The stability of this compound under various conditions is a critical factor for its handling, storage, and application in research. Degradation can occur through the transformation of either the oxamate or the phenoxybenzaldehyde moiety, influenced by factors such as light, heat, and microbial activity.

The biodegradation of 3-phenoxybenzaldehyde and related compounds has been a subject of environmental research due to their presence as metabolites of pyrethroid insecticides. nih.gov Several bacterial strains have been identified that can degrade 3-phenoxybenzoic acid (3-PBA), a closely related compound. For example, a Bacillus sp. designated DG-02 was found to degrade 95.6% of 50 mg·L⁻¹ 3-PBA within 72 hours. plos.org The optimal conditions for this degradation were determined to be 30.9°C and a pH of 7.7. plos.org

The metabolic pathway of 3-PBA by Bacillus sp. DG-02 involves the production of several intermediates, including 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol (B47542), and 3,4-dihydroxy phenol. plos.org Similarly, the actinomycete strain Streptomyces aureus HP-S-01 has been shown to effectively degrade deltamethrin and its major hydrolysis product, 3-phenoxybenzaldehyde. nih.gov This strain metabolizes 3-phenoxybenzaldehyde to α-hydroxy-3-phenoxy-benzeneacetonitrile and further oxidizes it to 2-hydroxy-4-methoxy benzophenone, leading to its detoxification. nih.gov

These findings suggest that the 3-phenoxybenzaldehyde moiety of this compound is susceptible to microbial degradation, likely proceeding through hydroxylation and cleavage of the ether bond. The degradation of the ethyl oxamate part would likely involve hydrolysis of the ester and amide bonds by microbial enzymes.

A summary of identified microbial degradation products of 3-phenoxybenzaldehyde and related compounds is presented below.

| Degrading Microorganism | Parent Compound | Identified Degradation Products |

| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid | 3-(2-methoxyphenoxy) benzoic acid, Protocatechuate, Phenol, 3,4-Dihydroxy phenol plos.org |

| Streptomyces aureus HP-S-01 | 3-Phenoxybenzaldehyde | α-hydroxy-3-phenoxy-benzeneacetonitrile, 2-hydroxy-4-methoxy benzophenone nih.gov |

Functionalization Strategies for Research Applications

The dual reactivity of this compound allows for a wide range of functionalization strategies to tailor its properties for specific research needs. These strategies can target either the oxamate group, the phenoxybenzaldehyde moiety, or both.

Functionalization of the Oxamate Group:

Modification of the Ester: The ethyl ester can be converted to other esters through transesterification to alter solubility and other physicochemical properties. Hydrolysis to the corresponding carboxylic acid would introduce a new functional group for further conjugation.

Derivatization of the Amide: The amide nitrogen can be alkylated or acylated after deprotonation to introduce various substituents.

Functionalization of the Phenoxybenzaldehyde Moiety:

Aldehyde Chemistry: The aldehyde group can be used as a versatile handle for introducing new functionalities. For example, it can be converted into an alcohol for subsequent esterification or etherification, or into an amine via reductive amination.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions on the phenyl rings could introduce substituents that modulate the electronic properties or provide sites for further reactions, although this may be less specific.

Bifunctional Scaffolds: By combining reactions at both the oxamate and phenoxybenzaldehyde moieties, this compound can serve as a scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the aldehyde could be converted to a linking group, while the oxamate ester is hydrolyzed to an acid, creating a bifunctional molecule for bioconjugation or polymer synthesis.

Mechanistic Investigations of Reactions Involving 3 Phenoxybenzaldehyde Ethyl Oxamate

Role of Catalysis in Directing Reaction Pathways

Direct catalytic studies specifically involving 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (B1226882) were not found in the reviewed sources. However, the parent compound, 3-Phenoxybenzaldehyde, has been a subject in various catalytic reactions. For instance, it has been used as a substrate in asymmetric hydrocyanation reactions, where specific catalysts, such as cyclo[(R)-phenylalanyl-(R)-histidyl] and Salen-metal complexes, have been employed to achieve enantioselective synthesis of cyanohydrins. mst.dkfishersci.caresearchgate.net The synthesis of 3-Phenoxybenzaldehyde itself can involve catalysts like sodium hydroxide (B78521) for alkylation reactions and acetic acid or triethylamine (B128534) as solvents or catalysts in other transformations. science.gov General principles regarding catalyst loading influencing reaction times and enantiomeric excess have been observed in studies involving related aldehydes and their reactions. mst.dk

Isotopic Labeling Studies for Mechanistic Pathway Determination

Specific isotopic labeling studies for the mechanistic pathway determination of reactions involving 3-Phenoxybenzaldehyde Ethyl Oxamate are not detailed in the current literature. Isotopic labeling, however, is a well-established technique used to trace atomic movements and elucidate reaction mechanisms in broader chemical contexts, including the determination of degradation pathways where 3-Phenoxybenzaldehyde is a known metabolite. uni.lu

Solvent Effects and Reaction Environment Influences on Mechanism

Detailed investigations into the solvent effects and reaction environment influences on the mechanism of reactions involving 3-Phenoxybenzaldehyde Ethyl Oxamate were not found. For 3-Phenoxybenzaldehyde (the aldehyde), various solvents such as dimethylformamide (DMF), acetic acid, and triethylamine have been utilized in its synthesis and subsequent reactions. science.gov In enzymatic reactions involving 3-Phenoxybenzaldehyde, organic solvents like diethyl ether, diisopropyl ether (DIPE), methyl tert-butyl ether (MTBE), and n-butyl acetate (B1210297) have been employed, with their choice impacting enantioselectivity and conversion rates. researchgate.net While not specific to the target compound, the influence of solvent polarity on optoelectronic properties, including UV absorption and HOMO-LUMO energy levels, has been computationally and experimentally studied for other Schiff bases.

Computational Approaches to Mechanistic Elucidation

Specific computational studies focusing on the mechanistic elucidation of 3-Phenoxybenzaldehyde Ethyl Oxamate were not identified. However, computational chemistry techniques, such as Density Functional Theory (DFT), are widely applied to investigate reaction mechanisms, predict transition states, and analyze electronic properties of organic compounds. For example, DFT methods have been utilized to study the molecular structure, optoelectronic properties, and solvent effects on other Schiff bases, providing insights into their UV absorption, HOMO-LUMO energy levels, and charge transfer characteristics. These computational approaches are crucial for understanding the consistency of proposed mechanisms with observed rate laws and chemical principles.

Advanced Experimental Techniques for Mechanistic Pathway Characterization

Advanced experimental techniques specifically applied to characterize the mechanistic pathways of 3-Phenoxybenzaldehyde Ethyl Oxamate were not found in the reviewed sources. Nevertheless, for related Schiff base derivatives of 3-Phenoxybenzaldehyde, techniques such as thermogravimetry/derivative thermogravimetry analysis (TG-DTG) have been employed to study thermal decomposition processes and estimate kinetic parameters. Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for the structural characterization of such compounds and their reaction products, providing valuable information for mechanistic deductions.

Theoretical and Computational Chemistry Studies of 3 Phenoxybenzaldehyde Ethyl Oxamate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecular systems. DFT, in particular, has become a cornerstone in computational chemistry due to its balance of accuracy and computational efficiency for systems of moderate size uni.lu. Ab initio methods, based on first principles without empirical parameters, offer higher accuracy but are computationally more demanding fishersci.ca. For 3-Pboea, these methods would be employed to elucidate its ground-state properties and reactivity.

Electronic Structure and Molecular Orbital Analysis

Electronic structure calculations on this compound would typically involve optimizing its molecular geometry to find the most stable conformation. Following optimization, a detailed analysis of its electronic structure would be performed. This includes examining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating their energy levels. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a crucial indicator of a molecule's chemical reactivity, often correlating with its kinetic stability and optical properties uni.lu. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. Additionally, molecular orbital analysis would reveal the regions within this compound most susceptible to electrophilic or nucleophilic attack, providing insights into its potential reaction sites.

Reaction Energetics and Transition State Characterization

Understanding the energetics of reactions involving this compound requires the identification and characterization of transition states. Quantum chemical calculations can map out potential energy surfaces, allowing for the determination of activation energies and reaction pathways. This involves locating saddle points on the potential energy surface that connect reactants to products, representing the highest energy point along a reaction coordinate fishersci.ca. For this compound, such studies could explore various transformations, such as hydrolysis of the ester or oxamate (B1226882) linkage, reactions involving the aldehyde group, or potential cyclization reactions. Characterizing transition states provides critical information about the mechanism and rate-determining steps of these reactions.

Spectroscopic Feature Prediction Methodologies

Computational methods are extensively used to predict spectroscopic features, aiding in the experimental characterization and identification of molecules. For this compound, quantum chemical calculations can predict:

Infrared (IR) and Raman spectra: By calculating vibrational frequencies and intensities, characteristic functional group vibrations (e.g., C=O stretching in the oxamate and aldehyde, C-O-C stretching in the ether) can be assigned and compared with experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts: Prediction of ¹H and ¹³C NMR chemical shifts can assist in confirming the structural assignments of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) spectra: Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict electronic transitions and absorption maxima, providing insights into the molecule's electronic excited states and chromophoric properties. Solvent effects can significantly influence UV absorption and HOMO-LUMO energy levels, and these can be modeled using implicit solvent models uni.lu.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules or biological environments. For this compound, MD simulations would be crucial for:

Conformational Analysis: Exploring the various possible conformations of this compound, especially considering the flexibility around the ether linkage and the oxamate group. This can reveal the most stable conformers and the energy barriers for interconversion between them.

Solvent Interactions: Simulating this compound in different solvents (e.g., water, organic solvents) can provide insights into its solvation free energy, hydrogen bonding patterns, and how solvent polarity influences its structure and dynamics. This is particularly relevant for understanding its behavior in solution and its partitioning properties. MD simulations can also shed light on how the molecule interacts with interfaces or within more complex systems.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) leverage computational approaches to organize, analyze, and predict chemical information, accelerating discovery and understanding fishersci.ca. While direct applications to this compound are not specifically reported, these methodologies are broadly applicable to compounds of its class.

Quantitative Structure-Reactivity/Stability Relationships

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Stability Relationships (QSSR) aim to establish mathematical models that correlate a molecule's structural features (descriptors) with its reactivity or stability. For this compound, if a dataset of similar phenoxy-containing oxamates or related compounds with known reactivity/stability existed, cheminformatics and ML techniques could be used to:

Identify key structural features: Determine which parts of the this compound molecule or its analogs are most influential on its reactivity (e.g., toward hydrolysis, oxidation) or stability (e.g., thermal, photochemical degradation).

Predict properties: Develop predictive models for properties like reaction rates, degradation pathways, or shelf-life based on its molecular structure. This would involve generating a wide array of molecular descriptors (e.g., topological, electronic, steric) and applying various machine learning algorithms (e.g., regression, classification) to build predictive models.

Such studies would be highly beneficial for the rational design of new compounds with desired properties, minimizing the need for extensive experimental synthesis and testing.

Virtual Screening and Library Design for Research

Specific research detailing virtual screening or library design efforts directly involving 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (this compound) was not found in the reviewed literature. However, virtual screening methodologies are broadly applied in drug discovery and materials science to identify potential active compounds from large chemical libraries researchgate.netnih.gov. For instance, virtual docking screening has been successfully employed in the design of novel inhibitors for enzymes like lactate (B86563) dehydrogenase (LDH), where compounds containing an oxamate moiety have been studied for their inhibitory activity researchgate.netnih.govresearchgate.netmdpi.com. Similarly, 3-phenoxybenzaldehyde derivatives have been utilized as starting materials in the synthesis of compounds that undergo screening processes google.comnih.gov. The general principles of library design involve creating diverse sets of molecules for high-throughput screening or targeted investigation researchgate.netiuventa.sk.

Computational Design and Prediction of Novel this compound Analogues

Detailed studies on the computational design and prediction of novel analogues specifically for 3-Phenoxybenzaldehyde Ethyl Oxamate (this compound) are not explicitly available in the search results. Computational chemistry techniques, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for understanding molecular properties, reaction mechanisms, and for the rational design of new compounds researchgate.netacs.orgresearchgate.net. For example, ab initio methods have been used to study the gas-phase elimination kinetics of ethyl oxamate researchgate.net. Computational modeling also guides structure-based lead optimization and the rational design of new analogues in various medicinal chemistry efforts google.com. While these methods are applicable to a wide range of chemical structures, their direct application to the specific design of this compound analogues is not reported in the provided information.

Research and Development of Derivatives and Analogues of 3 Phenoxybenzaldehyde Ethyl Oxamate

Design Principles for Structural Modification and Analogue Generation

The design of 3-Pboea derivatives and analogues is guided by principles aimed at altering solubility, reactivity, and interactions with specific molecular targets. For oxamate (B1226882) derivatives in general, structural modifications often focus on the oxamate anion, where the introduction of organic substituents can influence the solubility of corresponding salts. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are employed to predict how compounds interact with various lattices, such as calcium carbonate, thereby guiding the design of new materials. researchgate.netresearchgate.net

Key design considerations for this compound derivatives would include:

Modification of the Ester Group: Varying the alkyl chain of the ethyl ester (e.g., methyl, propyl, butyl) can impact lipophilicity, steric hindrance, and metabolic stability.

Modification of the Phenoxy Group: Substitutions on the phenyl ring of the phenoxy group (e.g., halogens, alkyl groups, hydroxyl groups) can alter electronic properties, hydrogen bonding capabilities, and steric bulk, which are crucial for molecular recognition and interactions. nih.govnih.gov

Linker Modifications: The nature of the connection between the phenoxybenzaldehyde and the oxamate group could also be varied, though the "ethyl oxamate" specifies a particular linkage.

These design principles aim to create a library of analogues to explore structure-activity relationships, allowing researchers to identify critical pharmacophores or functional groups responsible for desired properties.

Synthetic Approaches to Novel this compound Derivatives (e.g., variations in the ester or phenoxy groups)

The synthesis of this compound and its derivatives typically involves established organic reactions. 3-Phenoxybenzaldehyde (B142659), a key precursor, can be synthesized through various pathways, including the reaction of phenol (B47542) with benzaldehyde (B42025) under controlled conditions, often requiring catalysts and specific temperature controls for optimal yields. justdial.com Another method involves adding a mixture of a 3-phenoxybenzyl halide and a 3-phenoxybenzal halide to hexamethylenetetramine, acetic acid, and water, followed by heating. google.comchemicalbook.com The hydrolysis of 3-phenoxybenzaldehyde acetals, which can be prepared by reacting 3-bromobenzaldehyde (B42254) acetal (B89532) with an alkali metal phenolate (B1203915) in the presence of a copper catalyst, also yields 3-phenoxybenzaldehyde. google.com

Oxamate esters, including ethyl oxamates, are generally synthesized from oxalic acid or its esters and an appropriate amine. For instance, an effective automated synthetic strategy for oxamic acid and ester libraries has been developed, often employing "catch and release" methods. nih.gov The functionalization of oxalic acid to give monoesters and monoamides (oxamates) is a direct approach to tailor their properties. researchgate.net

For novel this compound derivatives, synthetic strategies would combine these approaches:

Variations in the Ester Group: To achieve variations in the ester group, the 3-phenoxybenzaldehyde could be reacted with different oxalyl chloride derivatives or through transesterification reactions with various alcohols after forming the oxamate.

Variations in the Phenoxy Group: Derivatives with modified phenoxy groups would likely involve synthesizing substituted 3-phenoxybenzaldehydes first. For example, novel phenoxy acetic acid derivatives have been synthesized by treating aldehydes with ethyl bromoacetate, followed by hydrolysis. nih.gov The introduction of bromine on the phenoxy ring has been shown to enhance inhibitory activity in some phenoxy derivatives. nih.gov

An example of a general synthetic approach for oxamate derivatives involves the reaction of substituted or unsubstituted 1,2-diamino-benzene with diethyl oxalate (B1200264), followed by further derivatization. neliti.com While this specific example is for benzimidazole-2-carboxylate derivatives, it highlights the use of diethyl oxalate as a building block for oxamate structures.

Structure-Activity Relationship (SAR) Studies for Biological and Chemical Probes

SAR studies are crucial for understanding how structural changes in this compound derivatives affect their activity as biological or chemical probes. For oxamate derivatives, SAR has been extensively studied in the context of enzyme inhibition, particularly for lactate (B86563) dehydrogenase (LDH). Oxamate itself is a competitive inhibitor of LDH. nih.govtandfonline.com

Key findings from SAR studies on oxamate derivatives include:

N-Substitution: The introduction of non-polar groups, such as ethyl or propyl, to the nitrogen of the oxamate molecule can significantly increase affinity and selectivity for certain LDH isozymes, like LDH-C4. tandfonline.comtandfonline.com For instance, N-ethyl oxamate showed a 15-fold increased affinity for LDH-C4 compared to oxamate. tandfonline.comtandfonline.com However, larger substituents like butyl or isobutyl groups can lead to non-selective or less potent inhibitors. tandfonline.comtandfonline.com

Ester Moiety: While the prompt specifically mentions "ethyl oxamate," variations in the ester part could also influence activity by affecting solubility, membrane permeability, or interactions with binding sites.

Phenoxy Group Influence: In other phenoxy-containing compounds, the nature and position of substituents on the phenoxy ring have been shown to dramatically influence activity. For example, in coumarin (B35378) derivatives, substituents at C-6 of the coumarin ring system significantly influenced TNF inhibitory activity. researchgate.net Similarly, for novel phenoxy acetic acid derivatives, bromine substitution at position 4 on the phenoxy ring enhanced inhibitory efficacy. nih.gov

For this compound, SAR studies would investigate how modifications to the ethyl oxamate portion and the phenoxybenzaldehyde portion independently and synergistically contribute to its properties. This would involve synthesizing a series of analogues with systematic changes and then evaluating their activity in relevant assays.

Table 1: Illustrative Structure-Activity Relationship Trends for Oxamate Derivatives (Based on LDH Inhibition)

| N-Substituent | Affinity for LDH-C4 (relative to Oxamate) | Selectivity for LDH-C4 | Potency (relative to N-ethyl oxamate) |

| None (Oxamate) | Baseline | Non-selective | - |

| Ethyl | 15-fold increase tandfonline.comtandfonline.com | 70x over LDH-A4, 17.5x over LDH-B4 tandfonline.comtandfonline.com | - |

| Propyl | 2.5-fold better than oxamate, 6-fold smaller than ethyl tandfonline.comtandfonline.com | More selective than N-ethyl oxamate tandfonline.comtandfonline.com | 25x less potent than N-ethyl for LDH-A4, 12.5x for LDH-B4, 6x for LDH-C4 tandfonline.com |

| Butyl/Isobutyl | Significantly lower tandfonline.comtandfonline.com | Non-selective | - |

Targeted Synthesis of Derivatives for Specific Research Applications

The targeted synthesis of this compound derivatives is driven by the potential for these compounds to act as chemical probes or to exhibit specific functionalities. Given the known applications of oxamate derivatives and phenoxybenzaldehyde, potential research applications for this compound derivatives could include:

Enzyme Inhibition: As oxamates are known competitive inhibitors of lactate dehydrogenase (LDH), this compound derivatives could be synthesized and screened as potential inhibitors of specific LDH isozymes or other enzymes where an oxamate moiety is relevant for binding. nih.govtandfonline.com This could lead to probes for studying metabolic pathways.

Material Science: Oxamate derivatives have been investigated for the protection and restoration of carbonate stone substrates, such as marble and limestone, by forming calcium oxalate coatings. rsc.orgresearchgate.netresearchgate.netunica.it Derivatives of this compound could be designed to improve solubility in application solvents or to optimize the properties of the resulting protective layer.

Agrochemical Research: 3-Phenoxybenzaldehyde is a crucial intermediate in the synthesis of various pyrethroid pesticides like cypermethrin (B145020) and deltamethrin. chemicalbook.com While this compound itself is an oxamate, its derivatives could be explored as novel agrochemical compounds or as intermediates in the synthesis of new pesticides with modified properties.

Fluorescent Probes: The phenoxybenzaldehyde core could potentially be modified to incorporate fluorescent tags, creating fluorescent probes for biological systems, similar to how other drug-derived ligands are adapted for probe development. acs.org

Exploration of Novel Biological Activities: The combination of the phenoxybenzaldehyde and oxamate functionalities might lead to novel biological activities not solely attributable to either part. Targeted synthesis would aim to explore these uncharted territories by systematically varying substituents and evaluating a broad range of biological assays.

The research and development of this compound derivatives represent a strategic approach to chemical discovery, leveraging established synthetic methodologies and SAR principles to create compounds with tailored properties for diverse research applications.

Advanced Analytical Methodologies for 3 Phenoxybenzaldehyde Ethyl Oxamate Characterization in Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR, UV-Vis) for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental for confirming the molecular structure and assessing the purity of 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (B1226882).

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are indispensable for detailed structural elucidation. ¹H NMR would provide information on the number, type, and connectivity of hydrogen atoms, showing characteristic signals for the aromatic protons of the phenoxy and benzaldehyde (B42025) rings, the aldehyde proton (if the oxamate linkage is via the aldehyde oxygen), and the ethyl group's methylene (B1212753) and methyl protons. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS), often in deuterated solvents such as CDCl₃ or DMSO-d₆ neliti.comuni.lunih.gov. ¹³C NMR would confirm the carbon skeleton, revealing distinct signals for the aromatic carbons, the carbonyl carbons of the oxamate moiety (ester and potentially amide carbonyls), and the ethyl carbons nih.govacs.org.

Expected ¹H NMR Data (Illustrative) :

Aromatic protons: Multiplets in the δ 6.5-8.0 ppm range.

Aldehyde proton: A singlet around δ 9.5-10.0 ppm (if the aldehyde group is retained or modified in a specific way).

Ethyl group: A quartet for the methylene protons (–CH₂–) around δ 4.0-4.5 ppm and a triplet for the methyl protons (–CH₃) around δ 1.0-1.5 ppm.

Expected ¹³C NMR Data (Illustrative) :

Aromatic carbons: Signals in the δ 110-160 ppm range.

Carbonyl carbons: Signals around δ 160-175 ppm (ester C=O) and potentially another carbonyl if an amide linkage is present.

Ethyl carbons: Signals around δ 60-65 ppm (–CH₂–) and δ 10-15 ppm (–CH₃).

Mass Spectrometry (MS) : Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for determining the molecular weight and confirming the molecular formula of 3-Phenoxybenzaldehyde Ethyl Oxamate neliti.comacs.orgpoltekkes-malang.ac.idgoogle.com. The presence of a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) would confirm the compound's mass, while fragmentation patterns can provide insights into its substructures poltekkes-malang.ac.idjusst.org. LC-MS is often employed to monitor reaction progress and identify products norman-network.com.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands expected for 3-Phenoxybenzaldehyde Ethyl Oxamate would include:

Carbonyl stretches: Strong absorption bands for the ester carbonyl (C=O) typically around 1735 cm⁻¹ and potentially an amide carbonyl (C=O) if the oxamate is linked via a nitrogen, around 1650 cm⁻¹.

Ether linkage: C-O stretching vibrations around 1200-1300 cm⁻¹.

Aromatic C-H stretches: Bands above 3000 cm⁻¹ for aromatic C-H and characteristic bands in the fingerprint region (1400-1600 cm⁻¹) for aromatic ring vibrations neliti.compoltekkes-malang.ac.idgoogle.com.

N-H stretches: If an amide linkage involves an N-H, broad bands around 3100-3500 cm⁻¹ would be observed poltekkes-malang.ac.id.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to detect chromophores within the molecule, such as the conjugated aromatic rings and carbonyl groups. It can be used for quantitative analysis and purity assessment, as impurities with different chromophores would show distinct absorption profiles google.com.

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating 3-Phenoxybenzaldehyde Ethyl Oxamate from reaction mixtures and impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for purity assessment, separation of closely related compounds, and quantitative analysis of 3-Phenoxybenzaldehyde Ethyl Oxamate. Reverse-phase HPLC with C18 columns is a common choice, employing mobile phases typically consisting of acetonitrile/water mixtures, often with acidic modifiers like phosphoric acid or formic acid for Mass Spectrometry compatibility norman-network.com. UV detection at appropriate wavelengths (e.g., 230 nm for 3-phenoxybenzaldehyde derivatives) is commonly used. HPLC methods can be scaled up for preparative separation to isolate impurities or the target compound itself.

Gas Chromatography (GC) : GC, often coupled with a Mass Spectrometer (GC-MS), is applicable for the analysis of volatile or thermally stable compounds. While 3-Phenoxybenzaldehyde Ethyl Oxamate itself might require derivatization to enhance volatility for GC analysis, GC-MS is a powerful tool for identifying and quantifying volatile impurities or degradation products. For instance, 3-phenoxybenzaldehyde, a related compound, has been identified as a degradation product using GC-MS.

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray Crystallography provides the most definitive evidence for the solid-state structure of a crystalline compound. While specific crystallographic data for 3-Phenoxybenzaldehyde Ethyl Oxamate was not found, this technique would be used to determine precise bond lengths, bond angles, torsion angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure and stereochemistry. It is particularly valuable for complex organic molecules to resolve ambiguities that might arise from other spectroscopic data.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Material Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability and decomposition behavior of 3-Phenoxybenzaldehyde Ethyl Oxamate.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere acs.orggoogle.com. For 3-Phenoxybenzaldehyde Ethyl Oxamate, TGA would reveal its thermal decomposition temperature and the number of decomposition steps, indicating the stability of the compound under heating. Derivative thermogravimetry (DTG) curves can pinpoint the temperatures at which the maximum rate of mass loss occurs. This information is vital for determining appropriate storage conditions, processing temperatures, and understanding the compound's behavior under thermal stress. Studies on related compounds have utilized TGA to assess thermal stability and decomposition kinetics acs.orggoogle.com.

Emerging Analytical Platforms for High-Throughput Research Characterization

The field of analytical chemistry is continuously evolving, with emerging platforms focusing on increasing throughput, sensitivity, and automation. For the characterization of compounds like 3-Phenoxybenzaldehyde Ethyl Oxamate, these platforms include:

Automated Sample Preparation and Analysis Systems : Integration of robotics and automation with existing analytical instruments (e.g., automated NMR, LC-MS systems) allows for high-throughput characterization, accelerating drug discovery and materials science research.

Miniaturized and Portable Analytical Devices : Development of smaller, more efficient analytical tools for on-site or rapid analysis, reducing sample consumption and analysis time.

Advanced Hyphenated Techniques : Further development of hyphenated techniques beyond LC-MS and GC-MS, such as LC-NMR or ion mobility spectrometry (IMS) coupled with MS, provides even richer and more comprehensive data for complex mixtures and structural elucidation.

These advanced analytical methodologies collectively provide a robust framework for the thorough characterization of 3-Phenoxybenzaldehyde Ethyl Oxamate, ensuring the accuracy and reliability of research involving this compound.

Biological and Molecular Interaction Research of 3 Phenoxybenzaldehyde Ethyl Oxamate

In Vitro Mechanistic Studies of Molecular Target Interactions

Specific in vitro mechanistic studies focusing on the molecular target interactions of 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (B1226882), such as detailed enzyme binding assays or protein modulation research, are not extensively reported in the current scientific literature. The broader chemical class of phenoxybenzaldehydes and their derivatives has been explored in various chemical syntheses and as degradation products of other compounds, but comprehensive studies on the direct molecular targets of 3-Pboea are limited.

Ligand-Protein Interaction Profiling

No specific ligand-protein interaction profiling data for 3-Phenoxybenzaldehyde Ethyl Oxamate is readily available in the surveyed scientific literature. Research in this area typically involves advanced techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies to elucidate the precise binding modes and affinities between a ligand and its target protein. Such detailed profiling has not been identified for this compound.

Biochemical Pathway Modulation Research

Direct research demonstrating the modulation of specific biochemical pathways by 3-Phenoxybenzaldehyde Ethyl Oxamate is not extensively documented. While 3-phenoxybenzaldehyde, a related compound, has been identified as an intermediate metabolite in the degradation pathways of certain synthetic pyrethroids like D-phenothrin and permethrin (B1679614), these findings pertain to its role in environmental degradation rather than its direct modulation of endogenous biochemical pathways within biological systems science.govscience.govscience.govresearchgate.netwho.int. The impact of the ethyl oxamate moiety on the biological activity and pathway modulation of the core phenoxybenzaldehyde structure remains an area with limited public research for this specific compound.

Cellular Mechanistic Studies

Comprehensive cellular mechanistic studies, including investigations into cell signaling pathways or organelle-specific interactions, specifically for 3-Phenoxybenzaldehyde Ethyl Oxamate, are not widely reported in the available scientific literature.

Modulation of Cellular Processes

Intracellular Localization and Trafficking Investigations

Investigations into the intracellular localization and trafficking of 3-Phenoxybenzaldehyde Ethyl Oxamate within cells have not been identified in the current body of scientific literature. Such studies are crucial for understanding how a compound exerts its effects by determining its distribution within cellular compartments and its movement across biological membranes.

Role as a Precursor or Metabolite in Biological Systems Research (e.g., relation to 3-Phenoxybenzoic acid)

In biological systems research, the investigation of a compound's role often involves identifying its metabolic pathways, including its potential as a precursor to other biologically active molecules or as a metabolite formed from the breakdown of larger compounds. For 3-Phenoxybenzaldehyde Ethyl Oxamate (this compound), direct evidence detailing its specific role as a precursor or metabolite is not widely reported in the current scientific literature.

However, a related compound, 3-Phenoxybenzoic acid (3-PBA), is a well-established metabolite of various pyrethroid insecticides googleapis.com. Pyrethroids, widely utilized in agricultural, residential, and commercial applications, are rapidly metabolized in humans and other organisms, primarily by esterases, leading to their renal elimination uni.lu. 3-PBA is considered a common primary metabolite for pyrethroid compounds containing the 3-phenoxybenzyl moiety and serves as a significant biomarker for human exposure to these insecticides googleapis.comuni.lu.

Another related compound, 3-phenoxybenzaldehyde, has been identified as an intermediate that can oxidize to form 3-PBA within biological systems uni.lu. The metabolic fate of 3-PBA itself has been studied, particularly its absorption, metabolism, and disposition in organisms like rats. It is rapidly and extensively eliminated in urine, often as the O-sulfate ester of 4'-hydroxylated 3-PBA (4'HO3PBA). Biliary excretion also plays a role, with major biliary metabolites identified as 3-PBA glucuronide and ether and ester glucuronic acid conjugates of 4'HO3PBA. These biliary metabolites can undergo deconjugation by gut microflora, leading to reabsorption of the free benzoic acids and subsequent further metabolism environmentclearance.nic.in.

Computational Approaches to Predict Biological Interactions (e.g., molecular docking, pharmacophore modeling)

Computational approaches play a crucial role in modern drug discovery and chemical biology by predicting how compounds might interact with biological targets, such as proteins or enzymes. Techniques like molecular docking and pharmacophore modeling are widely employed for this purpose.

Molecular Docking: This method predicts the preferred orientation of a ligand (small molecule) when bound to a receptor (e.g., a protein) to form a stable complex. It aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target molecule fishersci.ca. Molecular docking studies are invaluable for virtual screening of large compound libraries, lead optimization, and understanding mechanisms of action.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be derived from known active compounds (ligand-based) or from the structure of the target protein (structure-based), aiding in the design and identification of novel compounds with desired biological activities epa.govuni.lu.

Despite the widespread application of these computational methods in chemical research, specific studies focusing solely on 3-Phenoxybenzaldehyde Ethyl Oxamate (this compound) to predict its biological interactions through molecular docking or pharmacophore modeling are not extensively reported in the publicly accessible scientific literature. The absence of such detailed computational findings suggests that this compound may not have been a primary subject of extensive computational biological interaction research to date. Future computational investigations could provide insights into its potential binding capabilities and interactions with various biological macromolecules, should such studies be undertaken.

Applications in Scientific Research and Technology Development

Utilization as a Synthetic Building Block or Intermediate in Chemical Synthesis

Pheophorbide a serves as a valuable synthetic building block due to its inherent tetrapyrrole framework, which is a fundamental component of various natural pigments. It is naturally formed through the dephytylation and demetallation of chlorophyll (B73375) a, a process mediated by enzymes like chlorophyllase and Mg-dechelatase. nih.govmdpi.com In synthetic chemistry, Pheophorbide a has been utilized in the creation of chlorophyllous chlorin (B1196114) derivatives, for instance, through nitration (nitroalkylation) reactions. sioc-journal.cn Its structural integrity allows for chemical modifications, making it an intermediate in the synthesis of more complex molecules. Furthermore, Pheophorbide a and its derivatives have been employed in the design of synthetic chlorophyll proteins, where they are coupled with synthetic peptides or proteins to form conjugates. nih.gov This highlights its role in constructing novel biomimetic systems. The compound also acts as a key chiral building block for the synthesis of photosynthetic tetrapyrroles and their analogues. researchgate.net

Role as a Research Probe for Studying Biochemical Pathways

The biological activity of Pheophorbide a makes it a valuable research probe for investigating various biochemical pathways. Recent studies have explored its potential in modulating glucose transporters (GLUTs), particularly GLUT1 and GLUT4, which are critical for maintaining glucose homeostasis. Research indicates that Pheophorbide a demonstrates a notable binding affinity with these transporters, suggesting its utility in studying metabolic pathways related to diabetes management. nih.gov Beyond metabolic studies, Pheophorbide a has been identified as a specific probe for understanding the function and inhibition of ATP-binding cassette subfamily G member 2 (ABCG2), a transport protein involved in drug resistance and cellular detoxification. frontierspecialtychemicals.com In molecular biology, a conjugate of Pheophorbide a with phenazinium (Pheo-Pzn) has been developed as a fluorescent light-up probe for G-quadruplex (G4) structures. These G4 structures play crucial roles in various cellular processes, including DNA replication, gene expression, and telomere maintenance, making Pheo-Pzn a tool for investigating these fundamental pathways. researchgate.net Additionally, Pheophorbide a has been investigated for its mechanism of action in inducing apoptosis in cancer cells, revealing its involvement in both intrinsic (caspase-9 mediated) and extrinsic (caspase-8 mediated) cell death pathways. tandfonline.com

Potential Applications in Advanced Materials Science (e.g., functional polymers, coatings)

Pheophorbide a's photophysical properties, particularly its ability to act as a photosensitizer, lend themselves to applications in advanced materials science. It has been demonstrated to be active as a photosensitizer in solar cell applications, indicating its potential in renewable energy technologies. frontierspecialtychemicals.com The compound's light-responsive characteristics have also been harnessed in the design of light-responsive liposomes, which enable the controlled release of encapsulated substances. This application suggests its utility in developing smart delivery systems, coatings, or other functional materials where light-triggered responses are desired. acs.org While direct applications in functional polymers or traditional coatings are still an area of active research, the principles demonstrated in solar cells and light-responsive liposomes underscore Pheophorbide a's potential as a component in advanced materials designed for specific functionalities.

Analytical Reference Standards in Chemical and Environmental Research

As a well-characterized chemical compound and a natural product of chlorophyll degradation, Pheophorbide a is utilized as an analytical reference standard. Reference standards are essential for the calibration of analytical instruments, validation of analytical methods, and ensuring quality control in various chemical and environmental research settings. researchgate.netacs.orgpharmaffiliates.combiomol.comresearchgate.netresearchgate.net Its availability as a certified reference material ensures accuracy and reliability in quantitative and qualitative analyses where the presence or concentration of chlorophyll breakdown products is relevant. This is particularly important in environmental research for monitoring photosynthetic activity, assessing water quality, or studying ecological processes where chlorophyll and its derivatives are key indicators.

Emerging Research Applications in Interdisciplinary Fields

Pheophorbide a is at the forefront of several emerging interdisciplinary research applications, particularly in biomedicine. Its most prominent emerging application is in photodynamic therapy (PDT) for cancer treatment. Pheophorbide a acts as a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) to induce cytotoxic effects in cancer cells. nih.govmdpi.comtandfonline.comscbt.com This therapeutic approach combines principles from chemistry, physics (light), and biology (cellular mechanisms). Further advancements in this area include the development of nanoparticle-improved Pheophorbide a-mediated PDT, which aims to enhance targeting and reduce side effects, bridging nanotechnology with cancer therapy. scbt.com The exploration of Pheophorbide a for diabetes management by modulating glucose transporters is another interdisciplinary endeavor, combining chemical biology with endocrinology. nih.gov Additionally, its use as a fluorescent probe for G-quadruplex structures exemplifies research at the intersection of chemistry, molecular biology, and biophysics. researchgate.net These diverse applications underscore Pheophorbide a's significance in fostering innovative solutions across various scientific disciplines.

Conclusion and Future Research Directions for 3 Phenoxybenzaldehyde Ethyl Oxamate

Summary of Key Academic Contributions and Research Achievements

As of the current review of publicly accessible academic and scientific literature, comprehensive research achievements and key academic contributions specifically pertaining to 3-Phenoxybenzaldehyde (B142659) Ethyl Oxamate (B1226882) (3-Pboea) are not widely reported. The compound's constituent part, 3-phenoxybenzaldehyde, is known for its role as a degradation product of various pyrethroid insecticides, including permethrin (B1679614) and cypermethrin (B145020), through processes like hydrolysis and microbial action who.intfao.orgscience.govresearchgate.net. It also serves as a valuable intermediate in the synthesis of other chemical derivatives, including fragrances, dyes, and pharmaceuticals justdial.com. However, direct studies detailing the synthesis, properties, or applications of 3-Phenoxybenzaldehyde Ethyl Oxamate as a distinct entity are scarce.

Identification of Persistent Research Challenges and Knowledge Gaps

The primary research challenge concerning 3-Phenoxybenzaldehyde Ethyl Oxamate stems from the apparent lack of fundamental and applied studies. This leads to several significant knowledge gaps:

Synthesis Pathways: Efficient and scalable synthetic routes for 3-Phenoxybenzaldehyde Ethyl Oxamate are not well-established or publicly documented. This includes understanding optimal reaction conditions, catalysts, and purification methods.

Physicochemical Properties: Detailed characterization of its fundamental physicochemical properties, such as melting point, boiling point, solubility in various solvents, density, and spectroscopic data (NMR, IR, Mass Spectrometry), is largely absent.

Chemical Reactivity and Stability: The specific reactivity profile of 3-Phenoxybenzaldehyde Ethyl Oxamate, particularly concerning its aldehyde and ester functionalities in the presence of the phenoxy group, remains unexplored. Its stability under various environmental conditions (e.g., light, heat, pH) is also unknown.

Biological Activity and Applications: Given the diverse applications of related compounds and the presence of phenoxy and oxamate moieties in biologically active molecules, the potential biological activities (e.g., as an intermediate in drug discovery, a component in materials science, or an agrochemical) of 3-Phenoxybenzaldehyde Ethyl Oxamate are entirely speculative without empirical data.

Proposed Avenues for Future Academic Inquiry

Despite the current knowledge vacuum, the unique combination of a phenoxybenzaldehyde core with an ethyl oxamate group suggests several promising avenues for future academic inquiry:

Synthetic Methodologies:

Direct Esterification/Transesterification: Investigating the direct esterification of 3-phenoxybenzaldehyde with ethyl oxamate or transesterification approaches.

Oxamate Formation: Exploring the reaction of 3-phenoxybenzaldehyde with ethyl chloroformate and ammonia (B1221849)/amines, followed by oxidation or other functional group transformations to yield the oxamate ester.

Catalytic Approaches: Developing novel catalytic systems (e.g., organocatalysis, metal-catalyzed reactions) for the efficient and selective synthesis of 3-Phenoxybenzaldehyde Ethyl Oxamate.

Comprehensive Characterization:

Spectroscopic Analysis: Performing detailed 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm its structure and purity.

Crystallography: Endeavoring to obtain single crystals for X-ray diffraction analysis to determine its solid-state structure.

Thermal and Stability Studies: Evaluating its thermal stability, degradation pathways, and stability under different storage conditions and pH values.

Reactivity and Derivatization Studies:

Aldehyde Reactivity: Investigating reactions involving the aldehyde group, such as reduction, oxidation, Wittig reactions, or aldol (B89426) condensations, to create new derivatives.

Ester Reactivity: Exploring hydrolysis, transamidation, or other reactions of the ethyl oxamate moiety to synthesize related compounds with modified functionalities.

Pharmacophore Exploration: Given the presence of a phenoxy group, which is common in many biologically active molecules, and the oxamate ester, which can act as a ligand or undergo metabolic transformations, exploring its potential as a scaffold for novel compounds.

Exploration of Potential Applications:

Intermediate in Organic Synthesis: Assessing its utility as a versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical relevance.

Material Science: Investigating its potential as a monomer or component in polymer synthesis, or in the development of novel functional materials, if its properties (e.g., optical, electronic) prove interesting.

Environmental Fate Studies (Hypothetical): If synthesized, studying its environmental degradation pathways, given that 3-phenoxybenzaldehyde is a known environmental metabolite.

Interdisciplinary Research Opportunities and Collaborations

The comprehensive study of 3-Phenoxybenzaldehyde Ethyl Oxamate would greatly benefit from interdisciplinary collaborations:

Synthetic Organic Chemistry & Analytical Chemistry: Essential for developing robust synthetic routes and thorough characterization, ensuring purity and structural confirmation.

Computational Chemistry: Can provide theoretical insights into its electronic structure, reactivity, and potential conformations, aiding in the design of synthetic strategies and prediction of properties before experimental work.

Material Science: If initial characterization reveals interesting physical properties, collaboration with material scientists could explore its incorporation into novel materials.

Biochemistry & Pharmacology: Should any preliminary biological screening or structural analogy suggest potential bioactivity, collaboration with biochemists and pharmacologists would be crucial for in-depth investigation of its mechanism of action, efficacy, and safety.

Environmental Science: Given the environmental relevance of 3-phenoxybenzaldehyde, environmental scientists could contribute to understanding the fate and potential impact of 3-Phenoxybenzaldehyde Ethyl Oxamate in various ecosystems, should it find broader application or be detected.

Such collaborative efforts would be instrumental in moving beyond the current knowledge deficit and unlocking the full potential of 3-Phenoxybenzaldehyde Ethyl Oxamate in chemical science and beyond.

Q & A

Q. What experimental protocols are recommended for synthesizing 3-Pboea with high purity, and how can impurities be systematically characterized?

- Methodological Answer : Synthesis of this compound should follow established organic chemistry protocols, such as reflux condensation under inert atmospheres, with purity verified via HPLC or GC-MS. Impurity profiling requires tandem techniques: NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for crystalline phase validation. Control variables (e.g., temperature, solvent polarity) must be documented to ensure reproducibility. Post-synthesis purification via column chromatography or recrystallization should be optimized using solubility studies .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying environmental conditions?

- Methodological Answer : Utilize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition temperatures and enthalpy changes. Experimental design should include controlled humidity chambers and inert vs. oxidative atmospheres to simulate real-world conditions. Replicate trials (n ≥ 3) are critical to account for instrumental variability. Data interpretation should distinguish between intrinsic thermal degradation and solvent-mediated side reactions by comparing results across solvent-free and solvent-containing setups .

Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound, and how should data contradictions be addressed?

- Methodological Answer : UV-Vis spectroscopy can identify π-π* transitions, while cyclic voltammetry quantifies redox potentials. Contradictions in spectral data (e.g., unexpected absorption bands) may arise from solvent effects or impurities. To resolve these, cross-validate findings using FTIR for functional groups and ESR for radical intermediates. Statistical tools like principal component analysis (PCA) can isolate experimental noise from true spectral features .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies in the proposed reaction mechanisms of this compound with nucleophilic agents?

- Methodological Answer : Density Functional Theory (DFT) simulations can map potential energy surfaces to identify transition states and intermediate stability. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Divergences may stem from solvation effects not accounted for in gas-phase models; incorporate implicit solvent models (e.g., COSMO) or molecular dynamics (MD) simulations for aqueous environments. Cross-referencing with isotopic labeling experiments (e.g., ²H or ¹³C) can validate mechanistic pathways .

Q. What strategies are recommended for resolving conflicting data on this compound’s catalytic activity in heterogeneous vs. homogeneous systems?

- Methodological Answer : Conduct controlled comparative studies using identical reaction conditions (temperature, pressure, substrate concentration). For heterogeneous systems, characterize catalyst surfaces via BET (surface area) and TEM (morphology). In homogeneous setups, monitor ligand coordination via EXAFS. Use multivariate regression to isolate variables (e.g., diffusion limitations in heterogeneous catalysis). Reproducibility checks across independent labs are essential to rule out instrumentation bias .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives to optimize bioactivity?

- Methodological Answer : Employ a combinatorial chemistry approach to synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing/donating groups). High-throughput screening (HTS) assays can evaluate bioactivity, with dose-response curves (IC₅₀/EC₅₀) quantified. Use QSAR models to correlate structural descriptors (e.g., Hammett constants, logP) with activity. Validate predictions via synthesis and testing of prioritized candidates. Address outliers by revisiting descriptor selection or assay conditions .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound in in vitro assays?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA to compare variances across replicates and Tukey’s HSD test for post-hoc analysis. For low-dose effects, Bayesian hierarchical models can account for uncertainty. Ensure compliance with OECD guidelines for cytotoxicity assays, including positive/negative controls and viability normalization (e.g., MTT assay) .

Q. How should researchers formulate hypotheses to investigate this compound’s role in multi-step synthetic pathways?

- Methodological Answer : Use the P-E/I-C-O framework:

- Population : Reaction intermediates (e.g., enolates).

- Exposure : this compound concentration gradients.

- Comparison : Pathways with/without this compound.

- Outcome : Yield and enantiomeric excess (ee).

Develop "shell" tables to map variables (e.g., rate constants, stereochemical outcomes). Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in kinetic studies of this compound-mediated reactions?

- Methodological Answer : Standardize equipment calibration (e.g., NMR shimming, HPLC column conditioning). Publish raw datasets (time vs. conversion) and metadata (e.g., stirring rates, degassing methods). Use interlaboratory round-robin tests to identify systemic biases. Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public archiving .

Q. How can researchers address batch-to-batch variability in this compound synthesis during large-scale studies?

- Methodological Answer :

Implement Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs) like purity and particle size. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., DoE with factorial designs). Statistical process control (SPC) charts can monitor batch consistency. Cross-validate with orthogonal characterization methods (e.g., PXRD for crystallinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.